5-HT3 Receptor Antagonist Activity: Class-Level Reference Points from the Patent Family
Patent documents classify the general scaffold of 5-methylisoxazole-azetidine carboxamides as 5-HT3 receptor antagonists. Quantitative data from a calcium flux assay in the same patent family show a wide activity range for closely related analogs, establishing a class-level activity benchmark. A specific analog, (R)-(1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)methanol, demonstrated an IC50 of 0.530 nM under identical assay conditions [1]. **No direct quantitative potency data (IC50, Ki) for the precise target compound N-(2,2-dimethoxyethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide has been identified in any peer-reviewed study or authoritative database.**
| Evidence Dimension | 5-HT3 receptor antagonism (calcium flux inhibition) |
|---|---|
| Target Compound Data | No quantitative data available in public domain |
| Comparator Or Baseline | Closest in-class patented analog ((R)-(1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)methanol) showing IC50 = 0.530 nM; another analog showing IC50 = 0.230 nM; further analog showing IC50 = 13 nM [1] |
| Quantified Difference | Cannot be calculated; target compound activity remains uncharacterized |
| Conditions | Calcium flux assay measuring 5-HT3 mediated Ca2+ entry, assay temperature 2°C for some analogs, 37°C for others; data extracted from patents US9695195 and US9303045 [1] |
Why This Matters
This class-level evidence establishes a baseline for potency expectations but does not provide direct evidence for the selection of this specific compound over others.
- [1] BindingDB entries for BDBM221570, BDBM221622, and BDBM221611. Affinity data derived from US9303045 and US9695195. Retrieved from https://bindingdb.org. View Source
